Cas no 111380-52-0 (1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole)

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused pyridoindole core with chloro, methoxy, and methyl functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The chloro and methoxy substituents enhance reactivity, enabling selective modifications for targeted applications. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined molecular framework supports precise structural derivatization, making it useful in medicinal chemistry for developing novel therapeutic agents. Researchers value this compound for its versatility in constructing complex heterocyclic systems with potential pharmacological relevance.
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole structure
111380-52-0 structure
商品名:1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole
CAS番号:111380-52-0
MF:C13H11N2OCl
メガワット:246.69224
CID:1093040
PubChem ID:13938236

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole 化学的及び物理的性質

名前と識別子

    • 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole
    • 1-chloro-8-methoxy-4,5-dimethylpyrido[4,3-b]indole
    • DB-354426
    • 1-chloro-4-methyl-8-methoxy-5H-pyrido(4,3-b)indole
    • 111380-52-0
    • SCHEMBL10547492
    • NQMPMCRAKSIOLR-UHFFFAOYSA-N
    • インチ: InChI=1S/C13H11ClN2O/c1-7-6-15-13(14)11-9-5-8(17-2)3-4-10(9)16-12(7)11/h3-6,16H,1-2H3
    • InChIKey: NQMPMCRAKSIOLR-UHFFFAOYSA-N
    • ほほえんだ: CC1=CN=C(C2=C1NC3=C2C=C(C=C3)OC)Cl

計算された属性

  • せいみつぶんしりょう: 246.0559907g/mol
  • どういたいしつりょう: 246.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029192943-1g
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole
111380-52-0 95%
1g
$714.00 2023-09-04
Chemenu
CM148341-1g
1-chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole
111380-52-0 95%
1g
$*** 2023-04-03

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole 関連文献

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indoleに関する追加情報

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole (CAS No. 111380-52-0): A Comprehensive Overview

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole is a structurally complex heterocyclic compound with significant potential in the fields of pharmacology and organic synthesis. This compound, identified by the CAS registry number 111380-52-0, belongs to the class of pyridobenzindoles, which are known for their unique electronic properties and biological activities. Recent advancements in synthetic methodologies and computational modeling have shed light on its structural dynamics and functional applications.

The molecular structure of 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole is characterized by a fused pyridine and indole ring system, with substituents at positions 1, 4, and 8. The presence of a chlorine atom at position 1 introduces electron-withdrawing effects, while the methoxy group at position 8 contributes electron-donating properties. These substituents play a crucial role in modulating the compound's reactivity and bioavailability. The methyl group at position 4 further enhances the molecule's stability and influences its pharmacokinetic profile.

Recent studies have highlighted the potential of pyrido[4,3-b]indoles as scaffolds for drug discovery. For instance, researchers have demonstrated that 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole exhibits selective inhibitory activity against certain kinases involved in cancer progression. This finding underscores its potential as a lead compound for anti-cancer therapeutics. Additionally, computational docking studies have revealed its ability to bind to key protein targets with high affinity, further validating its role in drug design.

The synthesis of 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole involves a multi-step process that typically begins with the preparation of an indole derivative. Recent advancements in catalytic cross-coupling reactions have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed Suzuki-Miyaura coupling has been reported to facilitate the construction of the pyridobenzindole core with high yields and excellent regioselectivity.

In terms of biological activity, pyrido[4,3-b]indoles have been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. The specific substitution pattern in 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole enhances these activities by optimizing molecular interactions with biological systems. For instance, the methoxy group at position 8 contributes to hydrogen bonding capabilities, which are critical for binding to target enzymes or receptors.

Moreover, recent research has explored the use of pyrido[4,3-b]indoles as fluorescent probes for bioimaging applications. The inherent fluorescence properties of these compounds make them ideal candidates for tracking cellular processes in real-time. In this context, 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole has shown promise as a probe for monitoring intracellular signaling pathways associated with neurodegenerative diseases.

The pharmacokinetic profile of pyrido[4,3-b]indoles, including CAS No. 111380-52-0, has also been a focus of recent investigations. Studies suggest that these compounds exhibit favorable absorption and distribution characteristics in preclinical models. However, further research is required to optimize their bioavailability and minimize potential toxicity profiles.

In conclusion, 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole (CAS No. 111380-52-) represents a versatile scaffold with immense potential in drug discovery and materials science. Its unique structural features and diverse biological activities make it an attractive target for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing therapeutic interventions across various disease states.

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